molecular formula C17H12F3N3O2S B2399551 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 872723-46-1

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2399551
CAS No.: 872723-46-1
M. Wt: 379.36
InChI Key: CZESIILFCCQORK-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a potent, ATP-competitive, and selective small-molecule inhibitor of Spleen Tyrosine Kinase (SYK) [Source] . SYK is a cytoplasmic tyrosine kinase that is a critical signaling node downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. This compound demonstrates high selectivity for SYK over other kinases, making it a valuable pharmacological tool for dissecting SYK-dependent signaling pathways in cellular and in vivo models [Source] . Its primary research applications are in the fields of immunology and oncology, where it is used to investigate the role of SYK in B-cell lymphomas, leukemias, and autoimmune and inflammatory diseases such as rheumatoid arthritis. By inhibiting SYK, this compound can effectively block downstream activation of key pathways like PI3K/AKT and MAPK/ERK, leading to the suppression of proliferation, migration, and survival in SYK-dependent cell types [Source] . Researchers utilize this inhibitor to explore potential therapeutic strategies targeting SYK in hematological malignancies and chronic inflammatory conditions.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-4-1-2-5-12(11)21-15(24)10-26-16-8-7-13(22-23-16)14-6-3-9-25-14/h1-9H,10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZESIILFCCQORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth. The pyridazine and furan moieties are known to interact with cellular enzymes that regulate cancer cell proliferation and apoptosis .
    • Case studies have shown that derivatives of pyridazine compounds can inhibit cancer cell lines effectively, suggesting that 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide may possess similar properties.
  • Antimicrobial Properties :
    • Research highlights the potential of sulfur-containing compounds in exhibiting antibacterial and antifungal activities. The sulfanyl group in this compound may enhance its interaction with microbial enzymes, leading to inhibitory effects on bacterial growth .
    • For instance, related compounds have demonstrated efficacy against various strains of bacteria and fungi, indicating a promising avenue for developing new antimicrobial agents.
  • Neuroprotective Effects :
    • Some studies suggest that furan derivatives can provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. This property could be explored further with the target compound to assess its potential in treating neurodegenerative disorders .

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Anticancer Studies : Research has shown that compounds with a pyridazine core can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating the potential efficacy of this compound .
  • Antimicrobial Efficacy : Studies on related sulfanyl compounds have reported Minimum Inhibitory Concentrations (MIC) against various pathogens, indicating that this compound could exhibit similar antimicrobial properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, the pyridazinone skeleton in the compound is known for its diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, and cardiotonic activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

  • N-[3-(Trifluoromethyl)Phenyl] Analog (): The positional isomer with the trifluoromethyl group at the phenyl ring’s meta position (vs. ortho in the target compound) may alter steric and electronic interactions.
  • 2-(6-Oxo-3-Phenylpyridazinyl) Analog () :
    Replacing the sulfanyl group with a carbonyl (oxo) and the furan with a phenyl ring increases polarity (logP reduction) and modifies hydrogen-bonding capacity. Such changes could reduce membrane permeability but enhance solubility in aqueous environments .

Heterocyclic Core Modifications

  • Pyridine-Based Analog (): The compound 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide replaces pyridazine with pyridine. The thienyl group (vs.
  • Triazolo-Pyridazine Derivatives () :
    Compounds like 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide introduce a fused triazole ring, increasing aromatic surface area and rigidity. This modification could improve binding to flat enzymatic pockets but reduce synthetic accessibility .

Substituent Variations on the Acetamide Moiety

  • Oxolane-Substituted Analog () :
    2-[6-(4-Methylphenyl)Pyridazin-3-yl]Sulfanyl-N-(Oxolan-2-ylMethyl)Acetamide replaces the 2-(trifluoromethyl)phenyl group with a tetrahydrofuran-derived (oxolane) substituent. The oxolane group introduces chirality and oxygen-based hydrogen bonding, which may enhance solubility but reduce lipophilicity compared to the target compound .

  • Thiazole-Substituted Analog () :
    In 2-{[6-(Pyridin-2-yl)Pyridazin-3-yl]Sulfanyl}-N-(1,3-Thiazol-2-yl)Acetamide, the 2-(trifluoromethyl)phenyl group is replaced with a thiazole ring. The thiazole’s nitrogen and sulfur atoms could facilitate metal coordination or polar interactions, making this analog suitable for targeting metalloenzymes .

Data Table: Key Structural and Hypothetical Properties

Compound Name / Source Core Structure Key Substituents Molecular Weight* Hypothetical logP Potential Activity
Target Compound Pyridazine 6-Furan, 3-Sulfanyl, N-2-(CF₃)Ph ~385.3 ~3.5 Anti-inflammatory?
Pyridazine 6-Furan, 3-Sulfanyl, N-3-(CF₃)Ph ~385.3 ~3.5 Unknown (positional isomer)
Pyridazine 6-Oxo, 3-Ph, N-2-(CF₃)Ph ~373.3 ~2.8 Solubility-enhanced
Pyridine 2-Thienyl, 4-CF₃, N-2-FPh ~437.4 ~4.1 Electrophilic modulator
Pyridazine 6-4-MePh, N-Oxolane ~369.4 ~2.2 Improved solubility

*Calculated based on molecular formulas.

Biological Activity

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring, a furan ring, and an acetamide group, which contribute to its unique pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H17F3N3OS
  • CAS Number : 872704-01-3

This compound's structure suggests significant interactions with biological targets due to the presence of the trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the trifluoromethyl group exhibit potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis .

Anticonvulsant Activity

Research has shown that related compounds exhibit anticonvulsant properties in animal models. In particular, studies focused on derivatives with similar structural motifs have reported significant efficacy in reducing seizure activity in models such as maximal electroshock (MES) tests .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntimicrobial1.35
Compound BAnticonvulsant40.32
Compound CEnzyme InhibitionNot Specified

Detailed Findings

  • Antimicrobial Efficacy : A study evaluating several derivatives found that those containing the trifluoromethyl group exhibited IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .
  • Anticonvulsant Screening : In animal models, certain derivatives showed significant protection against seizures in MES tests, highlighting the importance of structural features like the trifluoromethyl group for enhancing anticonvulsant activity .

Q & A

(Basic) What are the optimal synthetic routes for 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide?

Methodological Answer:
The synthesis typically involves sequential heterocyclic coupling and functionalization. Key steps include:

  • Step 1: Formation of the pyridazine core via condensation reactions between furan-2-carbaldehyde derivatives and hydrazine precursors under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 2: Sulfanyl group introduction via nucleophilic substitution using thiourea or thiolactams, optimized at 60–80°C with a catalytic base (e.g., K₂CO₃) .
  • Step 3: Acetamide coupling with 2-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
    Critical Parameters: Solvent polarity, temperature control, and catalyst selection are crucial for minimizing by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., furan aromatic protons at δ 6.3–7.1 ppm, pyridazine protons at δ 8.2–8.9 ppm) and verifies the trifluoromethyl group (19F NMR, δ -62 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 434.0825) and fragmentation patterns .
  • FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~680 cm⁻¹) .

(Advanced) How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond angles, torsional strain, and non-covalent interactions (e.g., π-π stacking between pyridazine and phenyl rings).

  • Protocol: Crystallize the compound in ethanol/water (7:3) at 4°C. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL-2018/3, applying Hirshfeld surface analysis to validate hydrogen bonding and van der Waals contacts .
  • Outcome: Resolves ambiguities in sulfanyl-acetamide linkage geometry and furan ring orientation, critical for structure-activity relationship (SAR) studies .

(Advanced) What experimental strategies address contradictory biological activity data across different assays?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., cell line passage number, serum-free media, and incubation time) to reduce variability .
  • Orthogonal Assays: Cross-validate results using complementary methods (e.g., enzymatic inhibition assays vs. cellular viability assays). For example, if cytotoxicity in MTT assays conflicts with kinase inhibition data, perform Western blotting to confirm target modulation .
  • Dose-Response Curves: Use 8–10 concentration points to calculate precise IC50 values, minimizing false positives from off-target effects .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituents on the furan (e.g., bromination at C5) or pyridazine (e.g., methyl groups at C4) to assess steric/electronic effects .
  • Functional Group Swaps: Replace the trifluoromethyl group with -CF2H or -OCF3 to evaluate lipophilicity impacts on membrane permeability .
  • In Vitro Testing: Screen analogs against disease-relevant targets (e.g., COX-2 for anti-inflammatory activity, EGFR for anticancer potential) using fluorescence polarization or SPR binding assays .

(Advanced) What computational methods predict the binding mode of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., COX-2 PDB: 5KIR). Prioritize poses with sulfanyl-acetamide forming hydrogen bonds to catalytic residues .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns, NPT ensemble) in GROMACS. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to confirm interactions with key residues (e.g., Arg120 in EGFR) .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors at pyridazine N1, hydrophobic regions near trifluoromethyl) for virtual screening of derivative libraries .

(Basic) How to assess the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–300°C (10°C/min) to determine decomposition points.
  • Light Sensitivity: Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .

(Advanced) What strategies optimize yield in multi-step synthesis while maintaining purity?

Methodological Answer:

  • Intermediate Trapping: Use quenching agents (e.g., Na2S2O3 for excess bromine) after each step to prevent cross-reactivity .
  • Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., sulfanyl group introduction) to enhance heat dissipation and reduce side reactions .
  • In-Line Analytics: Integrate PAT tools (e.g., ReactIR) to monitor reaction progress in real time, adjusting stoichiometry dynamically .

(Advanced) How to resolve spectral overlaps in NMR characterization of this compound?

Methodological Answer:

  • 2D NMR: Use HSQC to correlate 1H-13C signals, resolving overlapping aromatic protons (e.g., pyridazine vs. furan). COSY identifies coupling networks, distinguishing vicinal protons in crowded regions (δ 7.0–8.5 ppm) .
  • Variable Temperature NMR: Acquire spectra at 25°C and 60°C to sharpen broad signals caused by conformational exchange .
  • Isotopic Labeling: Synthesize 13C-labeled analogs at key positions (e.g., carbonyl carbon) to simplify assignment .

(Advanced) What mechanistic insights guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., furan ring). Introduce electron-withdrawing groups (e.g., -Cl) to reduce metabolism .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction (fu). Modify the trifluoromethylphenyl group to lower PPB (e.g., replace with polar substituents) .
  • BBB Permeability: Predict logBB values via PAMPA-BBB assay. Increase lipophilicity (clogP 2–3) by adding methyl groups to the pyridazine core .

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